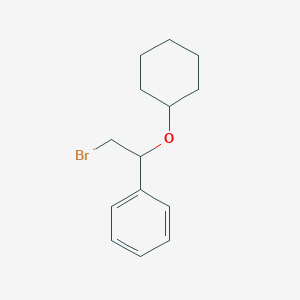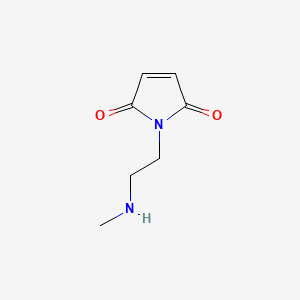
3-(Quinolin-6-yl)-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine typically involves the condensation of quinoline derivatives with appropriate oxazole precursors. One common method involves the reaction of 6-aminoquinoline with glyoxal in the presence of a base to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Quinolin-6-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Quinolin-6-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as kinases or proteases. The compound’s quinoline moiety allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Oxazole: Another heterocyclic compound with diverse chemical reactivity.
Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles but different structural features.
Uniqueness
3-(Quinolin-6-yl)-1,2-oxazol-5-amine is unique due to its combined quinoline and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
3-quinolin-6-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-7-11(15-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,13H2 |
Clé InChI |
UJWTZYPPQPZFEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C3=NOC(=C3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)







![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
